molecular formula C17H25ClN2O4S B11337086 1-[(3-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Cat. No.: B11337086
M. Wt: 388.9 g/mol
InChI Key: PDMBMGCOKNAVPJ-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a methanesulfonyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the attachment of the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-{[(3,4-dichlorophenyl)methane]sulfonyl}-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide: A structurally similar compound with different substituents on the piperidine ring and phenyl group.

    Indole derivatives: Compounds with similar biological activities and applications, often used in medicinal chemistry and drug development.

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H25ClN2O4S

Molecular Weight

388.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O4S/c1-13(11-24-2)19-17(21)15-6-8-20(9-7-15)25(22,23)12-14-4-3-5-16(18)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,19,21)

InChI Key

PDMBMGCOKNAVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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